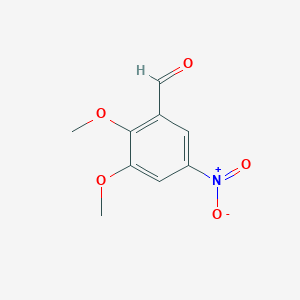

2,3-Dimethoxy-5-nitrobenzaldehyde

Description

The exact mass of the compound 2,3-Dimethoxy-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNZENWQXJPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283151 | |

| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-49-8 | |

| Record name | 6324-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6324-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethoxy-5-nitrobenzaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety considerations to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

2,3-Dimethoxy-5-nitrobenzaldehyde (MW: 211.17 g/mol ) is a valuable substituted aromatic aldehyde.[1] Its utility in organic synthesis stems from the strategic placement of its functional groups: two electron-donating methoxy groups, an electron-withdrawing nitro group, and a versatile aldehyde moiety. This specific arrangement makes it a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.[2] The primary and most direct method for its preparation is the electrophilic nitration of 2,3-dimethoxybenzaldehyde.

The Chemistry of Synthesis: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis hinges on the nitration of 2,3-dimethoxybenzaldehyde, a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—the selective addition of the nitro group (–NO₂) to the C5 position—is a direct consequence of the directing effects of the substituents on the benzene ring.

-

Activating Groups (Ortho, Para-Directing): The two methoxy groups (–OCH₃) at positions C2 and C3 are powerful activating groups. They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the electrophilic attack. This effect preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions relative to themselves.

-

Deactivating Group (Meta-Directing): The aldehyde group (–CHO) at C1 is a deactivating group due to its electron-withdrawing nature. It destabilizes the sigma complex, particularly when the attack is at the ortho or para positions, thus directing the incoming electrophile to the meta position.

The ultimate placement of the nitro group at C5 is a synergistic result of these effects. This position is para to the C2-methoxy group and meta to both the C1-aldehyde and the C3-methoxy group. This specific location represents the most electronically stabilized and sterically accessible site for nitration, leading to a high yield of the desired isomer.

Reaction Scheme Diagram

Caption: Overall reaction for the nitration of 2,3-dimethoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks and explanations to ensure reproducibility.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Eq. |

| 2,3-Dimethoxybenzaldehyde | 86-51-1 | 166.17 | 8.31 g | 0.05 | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25 mL | - | - |

| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 | 4.5 mL | ~0.1 | ~2.0 |

| Crushed Ice | N/A | 18.02 | 500 g | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - | - |

| Hexane | 110-54-3 | 86.18 | 150 mL | - | - |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | 100 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 10 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Ice-salt bath

-

1 L beaker

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture (Critical Step)

-

Place 25 mL of concentrated sulfuric acid into the 250 mL three-neck flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-salt bath to between -5 °C and 0 °C. Causality: This step is crucial as the subsequent addition of nitric acid is highly exothermic. Pre-cooling prevents an uncontrolled temperature rise.

-

Slowly add 4.5 mL of fuming nitric acid dropwise from the dropping funnel into the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition.[3] Causality: A slow, controlled addition is essential for safety and to ensure the formation of the nitronium ion (NO₂⁺) electrophile without thermal decomposition.

Step 2: Nitration Reaction

-

In a separate beaker, dissolve 8.31 g (0.05 mol) of 2,3-dimethoxybenzaldehyde in a minimal amount of concentrated sulfuric acid (~10-15 mL). Cool this solution in an ice bath.

-

Add the cooled solution of the aldehyde to the dropping funnel.

-

Add the aldehyde solution dropwise to the prepared nitrating mixture over approximately one hour. It is imperative to maintain the internal reaction temperature between 5 °C and 15 °C.[3] Causality: Strict temperature control minimizes the formation of undesired byproducts, such as dinitrated or oxidized species, thereby maximizing the yield of the target molecule.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress with Thin-Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.[4] Causality: This quenches the reaction by hydrolyzing the remaining nitrating agents and precipitates the water-insoluble organic product.

-

A pale yellow solid will precipitate. Stir the mixture until all the ice has melted.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate thoroughly with cold water (3 x 100 mL) until the washings are neutral to pH paper. Causality: This removes residual acid, which is critical for the stability of the product and for successful subsequent purification.

Step 4: Purification by Recrystallization

-

Transfer the crude, air-dried solid to a beaker.

-

Dissolve the solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, pale brownish crystals by vacuum filtration.[5]

-

Dry the final product in a vacuum desiccator. The expected melting point is in the range of 55-58 °C.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde.

Safety, Handling, and Waste Disposal

Expertise in Safety: The synthesis of nitroaromatics requires stringent adherence to safety protocols.

-

Hazards: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents.[6] Contact can cause severe chemical burns. 2,3-Dimethoxy-5-nitrobenzaldehyde is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).

-

Engineering Controls: This entire procedure must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and nitrogen oxides.[7]

-

Temperature Control: A runaway reaction is a significant risk. Never add reagents quickly, and ensure the cooling bath is efficient and monitored.

-

Waste Disposal: The acidic aqueous filtrate should be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Collect organic solvent waste (mother liquor from recrystallization) in a designated halogen-free container.[3]

Conclusion

This guide provides an authoritative and detailed protocol for the synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde. By understanding the chemical principles behind the regioselective nitration and adhering strictly to the procedural and safety guidelines, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and broader organic synthesis. The emphasis on causality behind each step ensures that the protocol is not just a recipe, but a robust scientific method amenable to troubleshooting and optimization.

References

-

PrepChem. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. [Link]

-

Journal of the Chemical Society, Transactions. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. [Link]

-

ACS Publications. Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. [Link]

-

Patsnap Eureka. Preparation method of 2,3-dimethoxy benzaldehyde. [Link]

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

-

Organic Chemistry Portal. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

Synthetic Communications. Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. [Link]

-

PubChem. 2,3-dimethoxy-5-nitrobenzaldehyde. [Link]

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethoxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic pathways, and reactive potential of this versatile molecule. The insights herein are grounded in established chemical principles and supported by authoritative data to facilitate its effective application in complex organic synthesis.

Molecular Identity and Structural Characteristics

2,3-Dimethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its three functional groups: an aldehyde, two methoxy groups, and a nitro group. These substituents modulate the electronic environment of the benzene ring, influencing its reactivity and physical properties.

-

Molecular Weight: 211.17 g/mol [1]

-

CAS Number: 6324-49-8[1]

-

IUPAC Name: 2,3-dimethoxy-5-nitrobenzaldehyde[2]

The arrangement of the electron-donating methoxy groups at the ortho and meta positions, relative to the aldehyde, and the powerful electron-withdrawing nitro group at the para position creates a unique electronic profile that is central to its utility as a chemical intermediate.

Caption: Chemical structure of 2,3-Dimethoxy-5-nitrobenzaldehyde.

Physicochemical Properties

The physical state and solubility of 2,3-Dimethoxy-5-nitrobenzaldehyde are critical parameters for its handling, storage, and use in reaction setups. The polarity induced by the oxygen and nitrogen atoms contributes to its solid nature at room temperature and influences its solubility profile.

| Property | Value | Source |

| Appearance | Brown crystalline solid | [3] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 373.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethyl acetate and acetone.[3][4] | |

| XlogP (Predicted) | 1.2 | [2] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.3 ppm), two aromatic protons with different chemical shifts due to the varied electronic environment, and two sharp singlets for the non-equivalent methoxy groups (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon spectrum will feature a signal for the aldehyde carbonyl carbon (around 187-193 ppm), signals for the aromatic carbons (100-160 ppm), and peaks for the two methoxy carbons (around 56 ppm). For the related compound 2,4-dimethoxy-5-nitrobenzaldehyde, ¹³C NMR shifts were observed at δ 56.49, 56.97, 95.93, 127.99, 159.53, 165.83, and 186.54.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

C=O Stretch (Aldehyde): A strong band around 1670-1702 cm⁻¹.[3]

-

C-H Stretch (Aldehyde): Two weaker bands around 2750 and 2850 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong, distinct bands around 1530-1580 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[3]

-

C-O Stretch (Methoxy ethers): Bands in the 1020-1275 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): Expected at m/z 211.17, corresponding to the molecular weight.[1]

-

Predicted Fragments: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂, O, and fragments from the aldehyde and methoxy groups. Predicted collision cross-section data is available for various adducts, such as [M+H]⁺ and [M+Na]⁺.[2]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathways

2,3-Dimethoxy-5-nitrobenzaldehyde is typically synthesized from precursors already containing the substituted benzene ring. A common conceptual approach involves the nitration of 2,3-dimethoxybenzaldehyde or the methylation of a dihydroxy-nitrobenzaldehyde precursor.

Caption: Conceptual workflow for the synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde.

Causality in Synthesis: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is a standard electrophilic nitrating system. The temperature must be carefully controlled to prevent over-nitration and side reactions. The methoxy and aldehyde groups direct the incoming nitro group, but the steric hindrance from the ortho-methoxy group and the deactivating effect of the aldehyde influence the final regioselectivity.

Chemical Reactivity

The reactivity of 2,3-Dimethoxy-5-nitrobenzaldehyde is a product of its functional groups.

-

The Aldehyde Group: This group is a site for nucleophilic attack and can readily participate in condensation reactions (e.g., Knoevenagel, Wittig) to form C=C double bonds.[5][6] It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

The Nitro Group: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5] The most significant reaction of the nitro group is its reduction to an amine (-NH₂). This transformation is a gateway to a vast array of heterocyclic compounds and is often the first step in multi-step syntheses.[5]

-

The Aromatic Ring: The combined electronic effects of the methoxy, aldehyde, and nitro groups make the ring electron-deficient. This influences its susceptibility to nucleophilic attack.

An interesting characteristic noted for the related isomer, 6-nitro-2,3-dimethoxybenzaldehyde, is a considerable sensitivity to light, suggesting that the final product should be stored in the dark.[7]

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are valuable building blocks in organic synthesis due to their versatile reactivity.[6]

-

Pharmaceutical Intermediates: This class of compounds serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The ability to transform the nitro group into an amine allows for the construction of nitrogen-containing heterocycles, a common scaffold in many drugs.[5] Nitrobenzaldehyde derivatives are used in the synthesis of drugs like benzodiazepines and dihydropyridines.

-

Synthesis of Schiff Bases: The aldehyde functionality readily condenses with primary amines to form Schiff bases (imines). These compounds have found applications in medicinal chemistry, with some demonstrating antibacterial and anticancer activities, as well as in polymer and analytical chemistry.[8]

-

Fine Chemicals and Dyes: The chromophoric nature of the nitroaromatic system makes these compounds useful as intermediates in the synthesis of dyes and pigments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3-Dimethoxy-5-nitrobenzaldehyde was not found, data for closely related nitrobenzaldehyde isomers provides essential safety guidance.[9][10][11][12]

-

General Hazards: Compounds in this class are often harmful if swallowed, and can cause skin and serious eye irritation.[9][10] They may also cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[9] Wear appropriate protective equipment, including:

-

Handling and Storage: Avoid breathing dust.[9] Wash hands thoroughly after handling.[9] Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[10][11]

-

First Aid:

Key Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation for this molecule, unlocking its potential for further derivatization.

Objective: To reduce 2,3-Dimethoxy-5-nitrobenzaldehyde to 5-amino-2,3-dimethoxybenzaldehyde.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Dimethoxy-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Rationale: Ethanol and ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert under these conditions and effectively dissolve the starting material.

-

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.

-

Rationale: Pd/C is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups. It provides a surface for the reaction to occur, is easily removed by filtration, and is generally selective for the nitro group over the aldehyde.

-

-

Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This can be done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

-

Rationale: Purging with an inert gas removes oxygen, which can be a safety hazard when mixed with hydrogen and can also deactivate the catalyst.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Rationale: Vigorous stirring ensures good contact between the substrate, the catalyst, and the hydrogen gas. TLC is a rapid and effective method to track the disappearance of the starting material and the appearance of the more polar amino product.

-

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite®.

-

Rationale: Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring complete removal of the catalyst.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 5-amino-2,3-dimethoxybenzaldehyde can be further purified by recrystallization or column chromatography if necessary.

This protocol provides a self-validating system; the successful conversion can be confirmed by the disappearance of the nitro group's characteristic IR bands and a significant upfield shift of the aromatic protons in the ¹H NMR spectrum.

References

-

PrepChem. (n.d.). Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Spectra for complexes and all Cross-Coupling Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dimethoxy-5-nitrobenzaldehyde (C9H9NO5). Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2015). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

ACS Publications. (1957). Synthesis of 6-Nitro-2,3-dimethoxybenz- aldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (1993). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4. Retrieved from [Link]

-

Acros Organics. (2001). Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

-

PubMed Central. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (C8H7NO5). Retrieved from [Link]

Sources

- 1. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

- 2. PubChemLite - 2,3-dimethoxy-5-nitrobenzaldehyde (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,5-Dimethoxy-2-nitro-benzaldehyde Supplier [benchchem.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. ferris.imagewave.com [ferris.imagewave.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of precisely substituted aromatic compounds is a cornerstone of modern medicinal chemistry. Among these, 2,3-dimethoxy-5-nitrobenzaldehyde and its analogues are of significant interest as versatile intermediates in the creation of complex molecular architectures with notable biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this key building block, emphasizing mechanistic understanding, practical experimental protocols, and critical safety considerations.

The Strategic Importance of 2,3-Dimethoxy-5-nitrobenzaldehyde in Medicinal Chemistry

The 2,3-dimethoxy-5-nitrobenzaldehyde scaffold is a valuable precursor in the synthesis of a range of pharmacologically active compounds. The strategic placement of its functional groups—two electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive aldehyde—allows for a variety of subsequent chemical transformations. This substitution pattern is instrumental in the synthesis of heterocyclic systems, which form the core of many therapeutic agents. A prime example of its application is in the synthesis of the antihypertensive drug Prazosin, where the aldehyde serves as a key handle for the construction of the quinazoline ring system.[1][2][3]

Primary Synthetic Methodologies

There are two principal approaches to the synthesis of 2,3-dimethoxy-5-nitrobenzaldehyde: the direct nitration of 2,3-dimethoxybenzaldehyde and the Vilsmeier-Haack formylation of a pre-nitrated precursor. The choice between these methods often depends on the desired scale, available starting materials, and the required isomeric purity.

Electrophilic Nitration of 2,3-Dimethoxybenzaldehyde

The most direct route to 2,3-dimethoxy-5-nitrobenzaldehyde is the electrophilic aromatic substitution of 2,3-dimethoxybenzaldehyde (o-veratraldehyde). This reaction is governed by the directing effects of the substituents on the aromatic ring.

The two methoxy groups at positions 2 and 3 are ortho-, para-directing and strongly activating, while the aldehyde group is meta-directing and deactivating. The interplay of these electronic effects, along with steric hindrance, dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺). The positions ortho and para to the methoxy groups are activated, while the position meta to the aldehyde is favored. This leads to a mixture of isomers, primarily the 5-nitro and 6-nitro products. Controlling the reaction conditions is crucial to selectively favor the formation of the desired 5-nitro isomer.[4][5]

Caption: Electrophilic nitration of 2,3-dimethoxybenzaldehyde.

This protocol is designed to provide a representative method for the synthesis of 2,3-dimethoxy-5-nitrobenzaldehyde, with an emphasis on controlling the reaction temperature to manage selectivity and safety.

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

-

Slowly add the nitrating mixture to the stirred solution of 2,3-dimethoxybenzaldehyde via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | Nitration is highly exothermic. Low temperatures help to control the reaction rate, minimize side reactions (e.g., oxidation of the aldehyde), and can influence the isomer ratio.[6] |

| Solvent | Dichloromethane | An inert solvent that allows for good solubility of the starting material and facilitates temperature control. |

| Work-up | Quenching on ice | Rapidly stops the reaction and helps to precipitate the product. |

| Washing | NaHCO₃ solution | Neutralizes any remaining acid, which is crucial for preventing product degradation during storage and purification. |

Vilsmeier-Haack Formylation of 1,2-Dimethoxy-4-nitrobenzene

An alternative strategy involves the formylation of a pre-functionalized aromatic ring. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic systems.[7][8]

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich aromatic ring of 1,2-dimethoxy-4-nitrobenzene. The two methoxy groups activate the ring towards electrophilic substitution, directing the formylation to the position ortho to one methoxy group and para to the other. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Materials:

-

1,2-Dimethoxy-4-nitrobenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated Sodium Acetate Solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 eq) dropwise to the DMF, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1,2-dimethoxy-4-nitrobenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then pour it into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is ~6-7.

-

Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization of 2,3-Dimethoxy-5-nitrobenzaldehyde

Unambiguous characterization of the final product is essential for ensuring its purity and structural integrity. The following are expected spectral data for 2,3-dimethoxy-5-nitrobenzaldehyde.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~10.4 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): ~188 (CHO), ~155 (C-O), ~148 (C-O), ~142 (C-NO₂), ~130 (C-CHO), ~120 (Ar-CH), ~110 (Ar-CH), ~56 (OCH₃), ~56 (OCH₃) |

| IR (cm⁻¹) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600 (Ar C=C), ~1520, 1340 (NO₂), ~1270 (Ar-O-C) |

Safety Considerations in Synthesis

The synthesis of 2,3-dimethoxy-5-nitrobenzaldehyde, particularly via the nitration route, involves significant hazards that must be carefully managed.

-

Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. All manipulations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Exothermic Reactions: The nitration of aromatic compounds is highly exothermic and can lead to a runaway reaction if not properly controlled.[6] Maintaining a low temperature and slow, controlled addition of the nitrating agent are critical.

-

Byproduct Formation: The formation of potentially unstable polynitrated byproducts can occur if the reaction conditions are too harsh.

-

Work-up: The quenching of the reaction mixture with water should be done cautiously, as the heat of dilution of strong acids can cause splashing. Neutralization with a base should also be performed slowly and with cooling.

Application in Drug Development: The Synthesis of Prazosin

As previously mentioned, 2,3-dimethoxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of Prazosin, an α₁-adrenergic blocker used to treat high blood pressure. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinazoline core and append the piperazine moiety.

Caption: Synthetic pathway from 2,3-dimethoxy-5-nitrobenzaldehyde to Prazosin.

This multi-step synthesis highlights the utility of the starting material's functional groups. The aldehyde participates in the initial cyclization, the nitro group is a precursor to a key amine, and the methoxy groups are retained in the final drug structure, contributing to its binding affinity and pharmacokinetic properties.[1][2]

Conclusion

The synthesis of 2,3-dimethoxy-5-nitrobenzaldehyde and its derivatives is a critical process for the development of new pharmaceutical agents. A thorough understanding of the underlying reaction mechanisms, careful control of experimental conditions, and a steadfast commitment to safety are paramount for the successful and efficient production of these valuable intermediates. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to confidently and safely incorporate these synthetic strategies into their workflows.

References

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 36, 181-186.

- Patil, D. A., Jain, K. S., Deodhar, M. N., & Patil, D. D. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. International Journal of PharmTech Research, 2(3), 1773-1780.

- Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. (n.d.). PrepChem.com.

- Hess, H. J., Cronin, T. H., & Scriabine, A. (1971). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 14(11), 1131–1133.

-

Scheme 6: Nitration of benzaldehyde (16)[10]. (n.d.). ResearchGate.

- Kulkarni, A. A., Ranade, V. V., & Chaudhari, R. V. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 921–925.

- Mechanism of direct nitration at substituted benzaldehyde. (n.d.). ECHEMI.

- Reported routes for synthesis of Prazosin. (n.d.).

- Optimization of Vilsmeier-Haack reaction parameters. (n.d.). Benchchem.

- 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. (n.d.). Semantic Scholar.

- Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (2015). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. Chemical Engineering Transactions, 43, 19-24.

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2015). Asian Journal of Research in Chemistry, 8(5), 333.

- Vilsmeier–Haack reaction. (2009, August 19). Sciencemadness Discussion Board.

- CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. (1924). Journal of the Chemical Society, Transactions, 125(0), 2511–2514.

- Benzaldehyde, 2,3-dimethoxy-. (n.d.). NIST WebBook.

- Smith, K., & El-Hiti, G. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27360–27387.

- Synthesis, in Vitro [3H]prazosin Displacement, and in Vivo Activity of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines, a New Class of Antihypertensive Agents. (1985). Journal of Medicinal Chemistry, 28(7), 934–940.

- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform

- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (n.d.).

- 2,3-dimethoxy-5-nitrobenzaldehyde (C9H9NO5). (n.d.). PubChemLite.

- 2,3-Dimethoxybenzaldehyde(86-51-1) IR Spectrum. (n.d.). ChemicalBook.

- 2,3-Dimethoxybenzaldehyde(86-51-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2002). Journal of the Brazilian Chemical Society, 13(1), 8–14.

- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). PubChem.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.

- Process for preparing 2,5-dimethoxy benzaldehyde. (2003).

- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).

- Preparation method of 2,3-dimethoxy benzaldehyde. (n.d.).

- A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). Benchchem.

- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). Open Access Text.

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Inform

- 2,3-Dihydroxy-5-nitrobenzaldehyde. (n.d.). PubChem.

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ajrconline.org [ajrconline.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitrobenzaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed protocols for empirical determination.

Understanding the Molecular Profile of 2,3-Dimethoxy-5-nitrobenzaldehyde

To predict and understand the solubility of 2,3-Dimethoxy-5-nitrobenzaldehyde, a thorough analysis of its molecular structure is paramount. The molecule's functionality dictates its polarity and potential for intermolecular interactions with various solvents.

Molecular Structure:

-

Benzaldehyde Core: The aromatic ring provides a nonpolar, hydrophobic character.

-

Dimethoxy Groups (-OCH3): The two methoxy groups introduce some polar character through the oxygen atoms and can act as hydrogen bond acceptors.

-

Nitro Group (-NO2): This is a strong electron-withdrawing group, significantly increasing the polarity of the molecule and offering potential for dipole-dipole interactions.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

Overall, 2,3-Dimethoxy-5-nitrobenzaldehyde is a polar organic molecule . The presence of multiple polar functional groups suggests that it will be more soluble in polar solvents than in nonpolar solvents, a concept governed by the principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[1][2][3]

Theoretical Framework: Predicting Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4]

ΔG = ΔH - TΔS

Where:

-

ΔG: Gibbs Free Energy (a negative value indicates a spontaneous process, i.e., dissolution)[4]

-

ΔH: Enthalpy of solution (heat absorbed or released during dissolution)[4][5]

-

T: Temperature in Kelvin

-

ΔS: Entropy of solution (change in disorder of the system)[4]

For 2,3-Dimethoxy-5-nitrobenzaldehyde, we can make the following predictions based on solvent type:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the methoxy, nitro, and aldehyde groups. This strong intermolecular interaction is expected to result in a favorable (negative or slightly positive) enthalpy of solution, leading to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. Good to moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., hexane, toluene): The interactions between the nonpolar solvent and the polar solute are weak (primarily van der Waals forces). The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions. Therefore, low solubility is expected in these solvents.

The following diagram illustrates the logical flow of predicting solubility based on molecular properties.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

The choice of quantification method depends on the instrumentation available and the required sensitivity.

This is a fundamental and highly accurate method that relies on the precise measurement of mass. [6] Protocol:

-

Transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a drying oven at a suitable temperature until a constant weight is achieved. [7]4. Cool the dish in a desiccator and weigh it accurately.

-

The difference in weight corresponds to the mass of dissolved 2,3-Dimethoxy-5-nitrobenzaldehyde.

This method is rapid and suitable if the compound has a distinct chromophore and does not degrade in the solvent.

Protocol:

-

Prepare a series of standard solutions of 2,3-Dimethoxy-5-nitrobenzaldehyde of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

HPLC is a highly sensitive and specific method that can separate the analyte from any impurities, providing very accurate solubility data. [8][9] Protocol:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) for the quantification of 2,3-Dimethoxy-5-nitrobenzaldehyde.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration from the peak area using the calibration curve.

High-Throughput Screening with Laser Nephelometry

For rapid screening of solubility in multiple solvents, laser nephelometry is a powerful high-throughput technique. [10][11]This method measures the light scattered by undissolved particles in a solution. [10][12] Principle: A solution of the compound in a water-miscible solvent (like DMSO) is added to the aqueous or organic solvent. [13]The point at which the compound precipitates and causes light scattering is detected by a nephelometer. [11][13]This provides a measure of the kinetic solubility.

The following diagram illustrates the principle of laser nephelometry for solubility screening.

Caption: Principle of Laser Nephelometry for High-Throughput Solubility Screening.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of 2,3-Dimethoxy-5-nitrobenzaldehyde at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method |

| Polar Protic | Methanol | High | To be determined | Gravimetric/UV-Vis/HPLC |

| Ethanol | High | To be determined | Gravimetric/UV-Vis/HPLC | |

| Polar Aprotic | Acetone | High | To be determined | Gravimetric/UV-Vis/HPLC |

| Ethyl Acetate | Moderate | To be determined | Gravimetric/UV-Vis/HPLC | |

| DMSO | High | To be determined | Gravimetric/UV-Vis/HPLC | |

| Nonpolar | Toluene | Low | To be determined | Gravimetric/UV-Vis/HPLC |

| Hexane | Low | To be determined | Gravimetric/UV-Vis/HPLC |

Conclusion

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Pharmazone. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

PubMed Central. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

YouTube. (2024, April 3). ALEKS: Applying like dissolves like. Retrieved from [Link]

-

YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Hawaii. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msesupplies.com [msesupplies.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Laser Nephelometry | Bienta [bienta.net]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethoxy-5-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Foreword

For the discerning researcher in medicinal chemistry and drug development, a profound understanding of a molecule extends far beyond its name and formula. It encompasses its three-dimensional architecture, electronic landscape, and the subtle interplay of its functional groups. This guide provides a comprehensive technical analysis of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key aromatic building block. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structure and observable properties—the very insights that empower rational drug design and synthetic strategy. This document is structured to serve as a practical reference for laboratory scientists, providing not only validated data but also the procedural logic behind its acquisition and interpretation.

Strategic Significance and Synthesis

2,3-Dimethoxy-5-nitrobenzaldehyde belongs to a class of substituted aromatic aldehydes that are foundational intermediates in organic synthesis. The specific arrangement of an aldehyde, two methoxy groups, and a nitro group on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor for more complex molecular targets, including active pharmaceutical ingredients (APIs).[1][2] The aldehyde serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations, while the nitro group can be readily reduced to an amine, providing a key vector for further functionalization.

Rationale for Synthetic Pathways

The synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde is typically achieved through electrophilic aromatic substitution on the pre-formed dimethoxybenzaldehyde scaffold. The presence of two electron-donating methoxy groups at the C2 and C3 positions strongly activates the aromatic ring towards nitration.

A common synthetic approach involves the nitration of 2,3-dimethoxybenzaldehyde using a standard nitrating mixture, such as nitric acid in sulfuric acid. The directing effects of the substituents guide the incoming nitro group primarily to the C5 position, which is para to the C2-methoxy group and meta to the C3-methoxy and C1-aldehyde groups.

Molecular Structure and Conformation

Analysis of the Core Scaffold: 2,3-Dimethoxybenzaldehyde

Crystallographic studies reveal that 2,3-dimethoxybenzaldehyde crystallizes in the monoclinic space group P2₁/c.[3][4] A key structural feature is the steric hindrance between the aldehyde group at C1 and the methoxy group at C2. This steric pressure forces one of the methoxy groups to rotate out of the plane of the aromatic ring, a common conformational adjustment in ortho-substituted benzene derivatives.[3] This deviation from planarity can have significant implications for intermolecular interactions and crystal packing.

| Crystallographic Parameter | Value for 2,3-Dimethoxybenzaldehyde |

| Formula | C₉H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6152 |

| b (Å) | 15.5513 |

| c (Å) | 7.5891 |

| β (°) | 115.8831 |

| Data sourced from the Crystallography Open Database.[4] |

Electronic and Steric Influence of the 5-Nitro Group

The introduction of a nitro (-NO₂) group at the C5 position imposes significant electronic perturbations on the molecule. As a powerful electron-withdrawing group, it reduces the electron density of the aromatic ring, influencing its reactivity and the chemical shifts of its protons in NMR spectroscopy.[5] The nitro group itself is expected to be largely coplanar with the benzene ring to maximize resonance delocalization. Its presence is not anticipated to significantly alter the steric-driven, out-of-plane conformation of the C2-methoxy group.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound. Based on established principles and data from analogous structures, we can predict the key spectroscopic features of 2,3-Dimethoxy-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the two methoxy groups.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the deshielding effect of the carbonyl group.[6]

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons at C4 and C6 are not equivalent and will exhibit a small meta-coupling. The strong deshielding effect of the nitro group will shift these protons downfield compared to the parent 2,3-dimethoxybenzaldehyde.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely in the δ 3.9-4.1 ppm range. Their chemical shifts will differ slightly due to their different positions relative to the other substituents.

-

-

¹³C NMR: The spectrum will show nine distinct carbon signals.

-

Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically >190 ppm.[7]

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon bearing the nitro group (C5) will be significantly deshielded.

-

Methoxy Carbons: Two signals in the δ 55-65 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality |

| Aldehyde C-H | Stretch | ~2830-2695 | Characteristic stretch for an aldehyde C-H bond.[6] |

| Aldehyde C=O | Stretch | ~1700-1680 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| Nitro N-O | Asymmetric Stretch | ~1550-1475 | Strong, characteristic absorption for the NO₂ group.[6] |

| Nitro N-O | Symmetric Stretch | ~1365-1290 | A second strong absorption for the NO₂ group.[6] |

| Aromatic C=C | Stretch | ~1600-1450 | Multiple bands indicating the aromatic ring. |

| Ether C-O | Stretch | ~1275-1200 | Characteristic stretch for aryl-alkyl ethers. |

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount. The following outlines the methodology for acquiring key spectroscopic data for 2,3-Dimethoxy-5-nitrobenzaldehyde.

Protocol: ¹H NMR Spectrum Acquisition and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and invert several times to ensure complete dissolution.

-

Scientist's Note: The choice of solvent is critical. CDCl₃ is a standard choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative. Ensure the solvent peak does not obscure key sample signals.

-

-

Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity. Acquire a standard ¹H spectrum using a single-pulse experiment.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

-

Analysis:

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate all signals to determine the relative ratio of protons.

-

Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) for each signal.

-

Correlate the observed signals with the predicted structure of 2,3-Dimethoxy-5-nitrobenzaldehyde.

-

Utility in Drug Discovery and Development

The structural and electronic features of 2,3-Dimethoxy-5-nitrobenzaldehyde make it a valuable scaffold in medicinal chemistry. The nitroaromatic moiety is a well-known pharmacophore and a precursor to the corresponding aniline, which is a cornerstone of many drug syntheses. Benzaldehyde derivatives are used to construct a wide variety of heterocyclic systems and are known to exhibit a range of biological activities.[8]

Safety and Handling

According to its Safety Data Sheet (SDS), 2,3-Dimethoxy-5-nitrobenzaldehyde should be handled with care. It may cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

Conclusion

2,3-Dimethoxy-5-nitrobenzaldehyde is a molecule of significant interest due to its tailored substitution pattern. Its molecular structure is characterized by a sterically influenced conformation of the methoxy groups and a powerful electronic perturbation from the nitro substituent. These features are directly reflected in its predicted spectroscopic signatures, providing clear markers for its identification. A thorough understanding of this structure, as outlined in this guide, is essential for its effective utilization as a strategic intermediate in the synthesis of novel therapeutic agents.

References

-

PrepChem. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 13. Available from: [Link]

-

PubChem. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581. Available from: [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. 3,5-Dimethoxy-2-nitro-benzaldehyde Supplier [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

potential biological activity of 2,3-Dimethoxy-5-nitrobenzaldehyde derivatives

An In-depth Technical Guide to the Potential Biological Activity of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. This technical guide focuses on the derivatives of 2,3-Dimethoxy-5-nitrobenzaldehyde, a unique structure combining the reactive aldehyde functionality with an electron-withdrawing nitro group and electron-donating methoxy groups. We explore the synthetic routes to its derivatives, with a focus on Schiff base formation, and delve into their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The guide provides detailed, field-proven experimental protocols for evaluating these activities, presents quantitative data in structured formats, and visualizes key pathways and workflows. A central theme is the critical role of the nitro group, whose bioreductive activation is often a prerequisite for biological effect, a mechanism that positions these compounds as potential prodrugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of nitroaromatic compounds.

Introduction: The Strategic Combination of Aldehyde, Methoxy, and Nitro Moieties

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, frequently utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their biological significance is vast, with demonstrated activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The therapeutic potential of a benzaldehyde scaffold can be significantly modulated by the nature and position of substituents on the aromatic ring.

The focus of this guide, the 2,3-Dimethoxy-5-nitrobenzaldehyde scaffold, presents a particularly interesting case. The inclusion of a nitroaromatic moiety is a well-established strategy in drug design. Many nitroaromatic compounds function as prodrugs that require metabolic activation to exert their biological effects.[6][7][8] This activation is typically a reductive process mediated by nitroreductase (NTR) enzymes, which are found in various microorganisms and also in hypoxic cancer cells, but are less active in normal human cells.[6][9] The reduction of the nitro group can generate reactive nitrogen species (RNS) and reactive oxygen species (ROS), which can induce cellular damage, disrupt DNA, and intoxicate cells, forming the basis of their therapeutic action.[6][7][9]

The methoxy groups at the 2 and 3 positions further influence the molecule's electronic properties, polarity, and binding affinity to biological targets.[8] This unique combination of an aldehyde for derivatization, methoxy groups for electronic modulation, and a nitro group for bioreductive activation makes 2,3-Dimethoxy-5-nitrobenzaldehyde an attractive starting point for developing novel therapeutic agents.

Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives

The aldehyde functional group is highly reactive and serves as an excellent handle for synthetic modification. A common and straightforward derivatization strategy is the condensation reaction with primary amines to form Schiff bases (imines). Schiff bases derived from substituted benzaldehydes are a class of compounds renowned for a wide spectrum of biological activities.[10][11]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base from 2,3-Dimethoxy-5-nitrobenzaldehyde and a generic primary amine.

Materials:

-

2,3-Dimethoxy-5-nitrobenzaldehyde

-

A primary amine (e.g., aniline derivative)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolution: In a round bottom flask, dissolve 2,3-Dimethoxy-5-nitrobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Amine: To this solution, add the primary amine (1 equivalent) dissolved in ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Biological Activity I: Antimicrobial Agents

Benzaldehyde derivatives are known to possess a broad spectrum of antimicrobial activity, acting as bactericides and fungicides.[3] The antimicrobial action is often attributed to their ability to interact with and disrupt the cell membrane, leading to the leakage of intracellular components and cell death.[3] The presence of a nitro group can enhance this activity, as its bioreduction within microbial cells generates cytotoxic radicals.[9][10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Synthesized 2,3-Dimethoxy-5-nitrobenzaldehyde derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of each derivative in Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 32 | 24 |

| Derivative 2 | 8 | 16 | 16 |

| Derivative 3 | >128 | >128 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

| Data is hypothetical for illustrative purposes. |

Potential Biological Activity II: Anti-inflammatory Agents

Inflammation is a complex biological response involving various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[12] Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][12][13] Several benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[4][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Synthesized derivatives

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to each well (except for the negative control wells) and incubate for another 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Data Analysis: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |

| Derivative 1 | 25.4 | >95% |

| Derivative 2 | 18.9 | >95% |

| Derivative 3 | 75.2 | >95% |

| Dexamethasone | 0.5 | >95% |